molecular formula C10H14OS B7907021 2-(4-Ethoxyphenyl)ethanethiol

2-(4-Ethoxyphenyl)ethanethiol

Cat. No.: B7907021
M. Wt: 182.28 g/mol
InChI Key: PILBAYHYIHAEOI-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)ethanethiol is an organic compound with the molecular formula C10H14OS It is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)ethanethiol typically involves the reaction of 4-ethoxybenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions include:

    Reaction with Thiourea: 4-ethoxybenzyl chloride is reacted with thiourea in the presence of a base such as sodium hydroxide. This step forms the thiouronium salt.

    Hydrolysis: The thiouronium salt is then hydrolyzed using an acid, such as hydrochloric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)ethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are used.

    Addition: Electrophiles such as bromine can be used in addition reactions.

Major Products

    Oxidation: Formation of disulfides.

    Substitution: Formation of substituted ethyl derivatives.

    Addition: Formation of addition products with electrophiles.

Scientific Research Applications

2-(4-Ethoxyphenyl)ethanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of thiol-based biochemical processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)ethanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol: A simpler thiol with a similar functional group but without the ethoxyphenyl group.

    4-Ethoxyphenylacetic acid: Contains the ethoxyphenyl group but lacks the thiol group.

Properties

IUPAC Name

2-(4-ethoxyphenyl)ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-11-10-5-3-9(4-6-10)7-8-12/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILBAYHYIHAEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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